molecular formula C11H18N6 B14022215 1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5444-53-1

1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14022215
CAS No.: 5444-53-1
M. Wt: 234.30 g/mol
InChI Key: TXPDXDQEOLGUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and pyrimidine intermediates under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    Pyrazolopyrimidine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.

    Pyrimidine analogs: Compounds with a pyrimidine ring system that may have different substituents and functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties, which can be distinct from other related compounds.

Properties

CAS No.

5444-53-1

Molecular Formula

C11H18N6

Molecular Weight

234.30 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C11H18N6/c1-3-16(4-2)5-6-17-11-9(7-15-17)10(12)13-8-14-11/h7-8H,3-6H2,1-2H3,(H2,12,13,14)

InChI Key

TXPDXDQEOLGUMM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=NC=NC(=C2C=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.